molecular formula C16H13N3O3S B4835758 2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606956-41-6

2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B4835758
CAS No.: 606956-41-6
M. Wt: 327.4 g/mol
InChI Key: MRBZZHQPHWESIY-LCYFTJDESA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused heterocyclic core with a benzylidene substituent at position 2 and a methyl group at position 4. The allyloxy moiety on the benzylidene group (2-(allyloxy)benzylidene) distinguishes it from other derivatives. Its molecular formula is C₂₁H₁₅N₃O₃S, with a molecular weight of 389.43 g/mol. The compound is synthesized via Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with 2-(allyloxy)benzaldehyde under acidic conditions .

Properties

IUPAC Name

(2Z)-6-methyl-2-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-3-8-22-12-7-5-4-6-11(12)9-13-15(21)19-16(23-13)17-14(20)10(2)18-19/h3-7,9H,1,8H2,2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBZZHQPHWESIY-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=CC=C3OCC=C)SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OCC=C)/SC2=NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606956-41-6
Record name (2Z)-2-[2-(ALLYLOXY)BENZYLIDENE]-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves the condensation of appropriate aldehydes with thiazole derivatives under specific conditions. One common method involves the reaction of 2-aminothiazole with an aldehyde in the presence of a base, followed by cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent . Research has demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Synthesis and Evaluation :
    • A study synthesized several thiazolo[3,2-b][1,2,4]triazine derivatives and evaluated their anticancer properties against a panel of 60 human cancer cell lines. Compounds derived from this scaffold showed promising results with some exhibiting high selectivity and potency against melanoma and breast cancer cell lines at concentrations around 10 µM .
    • Notably, compounds like 2h and 2i were highlighted for their effectiveness without inducing toxicity in normal HEK293 cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicated that modifications at the C-5 position significantly influenced the pharmacological properties of these compounds. For instance, specific substitutions led to enhanced anticancer activity .

Other Biological Activities

Beyond anticancer properties, thiazolo[3,2-b][1,2,4]triazine derivatives have been investigated for other therapeutic applications:

  • Antimicrobial Activity : Some studies have reported antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : Certain compounds within this class exhibit anti-inflammatory effects that could be beneficial in treating chronic inflammatory diseases.

Summary Table of Applications

Application AreaFindings/NotesReferences
Anticancer ActivityEffective against multiple cancer types; selective toxicity profiles
Mechanism of ActionInhibition of VEGFR signaling pathways
Other Biological EffectsPotential antimicrobial and anti-inflammatory properties

Mechanism of Action

The mechanism of action of 2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Benzylidene Group

The benzylidene substituent at position 2 is a key structural determinant. Comparative examples include:

Compound Name Substituent on Benzylidene Position 6 Substituent Molecular Formula Key Properties/Activities Reference
2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 2-Allyloxy Methyl C₂₁H₁₅N₃O₃S Cytotoxic activity (HepG2, MCF-7, A549)
(2Z)-6-Benzyl-2-benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione Phenyl Benzyl C₂₃H₁₆N₃O₂S Structural analog; no bioactivity reported
(Z)-6-(3,4-Dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 4-Methoxy 3,4-Dimethoxybenzyl C₂₃H₂₁N₃O₆S Enhanced solubility due to methoxy groups
2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile 4-Cyano 5-Methylfuran C₂₂H₁₇N₃O₃S High yield (68%); IR: ν 2,209 cm⁻¹ (CN)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., cyano , chloro ) exhibit higher thermal stability (e.g., 4-cyanobenzylidene analog melts at 213–215°C vs. allyloxy analog, which lacks reported mp).
  • Allyloxy vs.
  • Bioactivity : The target compound’s allyloxy substituent may modulate cytotoxicity, as seen in SAR studies where substituent polarity correlates with cancer cell line inhibition .
Core Structure Modifications

Replacing the thiazolo-triazine-dione core with related heterocycles alters bioactivity:

  • Thieno[2,3-d]pyrimidinone vs. Thiazolo[3,2-b]-1,2,4-triazinone: Overlay similarity >60%, but thiazolo-triazinones show improved binding in molecular docking studies due to sulfur’s electronegativity .
  • Pyrimido[2,1-b]quinazoline : Derivatives like compound 12 (C₁₇H₁₀N₄O₃) exhibit lower molecular weights (318 g/mol) and distinct NH/CN IR peaks (3,217 cm⁻¹ and 2,220 cm⁻¹) .
Spectral Signatures
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Target Compound Not reported Expected: 6.5–7.5 (allyloxy ArH), 5.2 (CH₂=CH-) Likely: 165–170 (C=O), 110–120 (C=S)
2-(4-Cyanobenzylidene) derivative 3,423 (NH), 2,209 (CN) 7.41 (d, ArH), 8.01 (=CH) 117.54 (CN), 166.05 (C=O)
5b (4-Chlorophenyl) - 7.86 (s, H-5), 7.92 (s, H-8) 164.69 (C-8), 157.78 (C-2)

Biological Activity

2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. It is derived from a thiazolo[3,2-b][1,2,4]triazine scaffold, which is known for its pharmacological versatility. The synthetic route often includes the reaction of appropriate aldehydes with thiazole derivatives under controlled conditions to yield the desired benzylidene derivative.

Anticancer Properties

Research indicates that compounds related to the thiazolo[3,2-b][1,2,4]triazine scaffold exhibit significant anticancer activity. In a study involving the NCI 60 cell line screen, several derivatives demonstrated potent activity against various cancer cell lines at concentrations as low as 10 μM without exhibiting toxicity to normal cells (HEK293) . Notably, structural modifications at position C-5 of the thiazolo ring were found to influence the pharmacological properties significantly.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against common pathogens such as Staphylococcus aureus and Candida albicans. The antimicrobial efficacy was assessed using disk diffusion methods, and results indicated promising inhibitory effects against these microorganisms .

Enzyme Inhibition

One of the notable biological activities of this compound is its inhibition of mushroom tyrosinase. In comparative studies, it demonstrated an IC50 value of 0.08 µM against tyrosinase, making it significantly more potent than standard inhibitors like kojic acid (IC50 = 24.09 µM) . This suggests potential applications in cosmetic formulations for skin lightening by inhibiting melanin production.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that variations in substituents on the thiazolo ring significantly affect biological activity. For instance:

  • Hydroxyl Substituents : The presence of hydroxyl groups enhances tyrosinase inhibition.
  • Allyloxy Group : The allyloxy moiety appears to contribute positively to anticancer and antimicrobial activities.

Case Studies

  • Anticancer Activity : A derivative of this compound was tested against human tumor cell lines including KB and HepG2/A2. The results showed selective cytotoxicity with minimal effects on normal cells .
  • Antimicrobial Efficacy : In a systematic evaluation of various thiazole derivatives, one analog exhibited significant inhibition against Candida albicans, supporting its potential as an antifungal agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
Reactant of Route 2
2-(2-(Allyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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